molecular formula C22H23NO4 B1450940 (2R,4s)-4-([1,1'-biphenyl]-4-ylmethyl)-2-methyl-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid CAS No. 1639970-62-9

(2R,4s)-4-([1,1'-biphenyl]-4-ylmethyl)-2-methyl-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid

Cat. No. B1450940
M. Wt: 365.4 g/mol
InChI Key: MZDRJPZNLPSUPV-BEFAXECRSA-N
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Description

Synthesis Analysis

While the exact synthesis of this compound is not mentioned in the search results, similar compounds have been synthesized through various methods. For example, a two-step one-pot aminobromination/chlorination of carbonyl alkynes has been achieved via a Michael addition of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines .

Scientific Research Applications

Environmental Fate and Sorption

Compounds structurally similar to the queried chemical, especially those related to herbicides like 2,4-D and its derivatives, have been extensively studied for their environmental fate, sorption to soil and organic matter, and potential for pollution and contamination of natural water sources. For instance, research on the sorption of phenoxy herbicides (which share a biphenyl moiety similar to the compound of interest) highlights the significant role of soil organic matter and iron oxides as sorbents, providing insights into environmental remediation strategies (Werner, Garratt, & Pigott, 2012).

Wastewater Treatment and Environmental Protection

Studies on the treatment of wastewater containing complex organic compounds, including those similar to the queried compound, focus on the removal of toxic pollutants through advanced treatment processes. These insights are crucial for preventing environmental pollution and protecting aquatic ecosystems (Goodwin, Carra, Campo, & Soares, 2018).

Pharmacological Applications

The pharmacological properties of compounds structurally related to "(2R,4s)-4-([1,1'-biphenyl]-4-ylmethyl)-2-methyl-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid" have been explored for various therapeutic uses. Research on synthetic phenolic antioxidants, for instance, provides a foundation for understanding the potential antioxidative and protective effects against oxidative stress, which could be relevant for drug development (Liu & Mabury, 2020).

Analytical and Synthetic Chemistry

The synthesis and analysis of complex organic compounds, including derivatives and analogs of the specified molecule, are critical for expanding the chemical knowledge base and facilitating the development of new materials and drugs. Studies on the practical synthesis of related biphenyl compounds offer insights into methodological advancements and challenges in synthetic chemistry (Qiu, Gu, Zhang, & Xu, 2009).

properties

IUPAC Name

(2R,4S)-4-(2,5-dioxopyrrolidin-1-yl)-2-methyl-5-(4-phenylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-15(22(26)27)13-19(23-20(24)11-12-21(23)25)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15,19H,11-14H2,1H3,(H,26,27)/t15-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDRJPZNLPSUPV-BEFAXECRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N3C(=O)CCC3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N3C(=O)CCC3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4s)-4-([1,1'-biphenyl]-4-ylmethyl)-2-methyl-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4s)-4-([1,1'-biphenyl]-4-ylmethyl)-2-methyl-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid
Reactant of Route 2
(2R,4s)-4-([1,1'-biphenyl]-4-ylmethyl)-2-methyl-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid
Reactant of Route 3
(2R,4s)-4-([1,1'-biphenyl]-4-ylmethyl)-2-methyl-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid
Reactant of Route 4
(2R,4s)-4-([1,1'-biphenyl]-4-ylmethyl)-2-methyl-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid
Reactant of Route 5
(2R,4s)-4-([1,1'-biphenyl]-4-ylmethyl)-2-methyl-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid
Reactant of Route 6
(2R,4s)-4-([1,1'-biphenyl]-4-ylmethyl)-2-methyl-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid

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